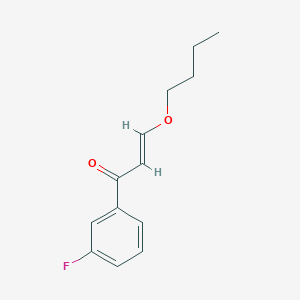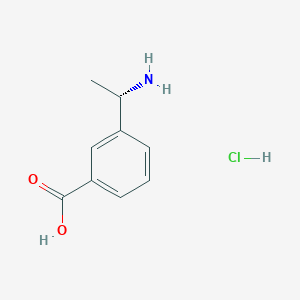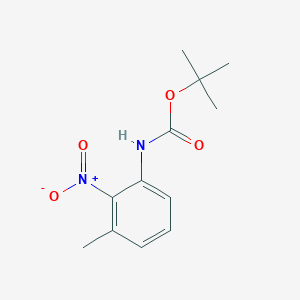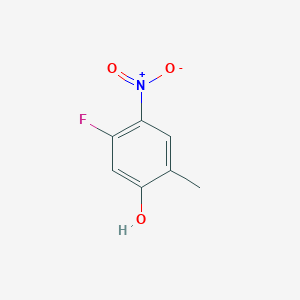
(E)-3-butoxy-1-(3-fluorophenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a type of chalcone, which is an aromatic ketone that forms the central core for a variety of important biological compounds. Chalcones have been the subject of much research due to their potential therapeutic properties .
Molecular Structure Analysis
The similar compound mentioned above crystallized in a centrosymmetric space group P 2 1 / c stabilized by the C–H⋯O and C–H⋯F interactions and the π⋯π contact .Scientific Research Applications
Molecular Structure and Spectroscopic Analysis
Research on related fluorophenyl compounds reveals their synthesis methods and molecular structure through spectroscopic analyses, such as FT-IR, NMR, and X-ray diffraction. For instance, the study on (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one provides insights into its molecular structure, vibrational wavenumbers, and electronic transitions, highlighting the molecule's stability and electron density transfer characteristics, which are fundamental for understanding the chemical behavior of (E)-3-butoxy-1-(3-fluorophenyl)prop-2-en-1-one (A. Najiya et al., 2014).
Optical and Electronic Properties
Another significant application area is the exploration of optical and electronic properties. Comparative analyses of new donor-π-acceptor ferrocenyl-chalcones, including (E)-1-ferrocenyl-(3-fluorophenyl)prop-2-en-1-one, have been conducted for their potential use in dye-sensitized solar cells. These studies focus on the compound's photophysical properties, highlighting how structural modifications influence intramolecular charge transfer and, consequently, the efficiency of solar energy conversion (Ainizatul Husna Anizaim et al., 2020).
Nonlinear Optical (NLO) Properties
Chalcone derivatives have been studied for their nonlinear optical (NLO) properties, which are crucial for applications in photonic devices and materials. Research on various chalcone derivatives, including those with fluorophenyl groups, reveals their potential in developing new NLO materials. These studies typically involve crystal structure analysis, Hirshfeld surface analysis, and third-order NLO studies, providing a foundation for understanding the NLO properties of this compound and its potential applications in optical technologies (Huey Chong Kwong et al., 2017).
Quantum Chemical Analysis
Quantum chemical analyses offer deep insights into the electronic structure and photophysical properties of fluorophenylpropenone derivatives. These studies, employing methods like density functional theory (DFT), facilitate the prediction of molecular geometry, electronic properties, and the HOMO-LUMO energy gap. Such analyses are essential for designing and synthesizing new molecules with desired physical and chemical properties, including those related to this compound (M. F. Zaini et al., 2018).
Mechanism of Action
Target of Action
(E)-3-butoxy-1-(3-fluorophenyl)prop-2-en-1-one is a chalcone derivative . Chalcones are known to interact with a variety of molecular targets due to their structural versatility
Mode of Action
Chalcones typically interact with their targets through their α,β-unsaturated ketone moiety . This moiety can undergo nucleophilic addition reactions, allowing chalcones to modulate the activity of their targets .
Biochemical Pathways
Chalcones are known to affect a variety of biochemical pathways due to their broad spectrum of biological activities . These include anti-inflammatory, antibacterial, antifungal, and anticancer activities .
Result of Action
Chalcones are known to have a variety of effects at the molecular and cellular levels, including modulation of enzyme activity, inhibition of cell proliferation, and induction of apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of chalcones .
Properties
IUPAC Name |
(E)-3-butoxy-1-(3-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO2/c1-2-3-8-16-9-7-13(15)11-5-4-6-12(14)10-11/h4-7,9-10H,2-3,8H2,1H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVRVABDVCOPLB-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC=CC(=O)C1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCO/C=C/C(=O)C1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![ethyl 2-ethoxy-3-[[4-[2-[(Z)-N'-ethoxycarbonyloxycarbamimidoyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B6591523.png)

![2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester](/img/structure/B6591554.png)

![1,3-bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B6591556.png)

